4-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWNXHQLHDTDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655851 | |
| Record name | {4-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-71-1 | |
| Record name | {4-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boronation of the Corresponding Aryl Ether
One primary approach to synthesize 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid involves the direct introduction of the boronic acid group onto a suitably substituted aromatic precursor, typically the corresponding 4-(2,6-dichlorophenylmethoxy)benzene or a halogenated derivative.
- Starting materials: 4-(2,6-dichlorophenylmethoxy)aryl halide (e.g., bromide or iodide).
- Reagents: Boron reagents such as bis(pinacolato)diboron or borane derivatives.
- Catalysts: Palladium-based catalysts (e.g., Pd(dppf)Cl2) are commonly employed.
- Conditions: Typically carried out under inert atmosphere, moderate heating, and using solvents like dioxane or tetrahydrofuran (THF).
- Mechanism: The process involves a palladium-catalyzed borylation (Miyaura borylation) where the aryl halide undergoes oxidative addition to Pd(0), transmetallation with the boron reagent, and reductive elimination to yield the arylboronate ester, which is subsequently hydrolyzed to the boronic acid.
Synthesis via Grignard or Organolithium Intermediates
Another method involves the formation of an organometallic intermediate from the aryl precursor, followed by reaction with a boron electrophile.
- Step 1: Preparation of the organometallic intermediate by treating 4-(2,6-dichlorophenylmethoxy)benzene derivative with n-butyllithium or magnesium to form the aryl lithium or Grignard reagent.
- Step 2: Quenching the organometallic intermediate with trialkyl borates (e.g., triisopropyl borate).
- Step 3: Acidic hydrolysis to yield the boronic acid.
- Notes: This method requires strict anhydrous and inert conditions due to the high reactivity of organolithium or Grignard reagents.
Functional Group Transformation from Hydroxy- or Mercapto-Substituted Phenylboronic Acids
Patent CN104788483A describes methods for preparing phenylboronic acids substituted with hydroxy and mercapto groups, which can be adapted for related substituted phenylboronic acids. This involves selective substitution reactions and careful control of reaction conditions to achieve para-substitution with boronic acid groups while maintaining sensitive functional groups such as methoxy or dichlorophenylmethoxy substituents.
- Reagents: Boric acid derivatives, aluminum chloride (as Lewis acid catalyst), and organic solvents like ethyl acetate or toluene.
- Process: The reaction mixture is stirred under controlled temperature, followed by extraction and purification steps including crystallization or chromatography to isolate the boronic acid product.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boronation (Miyaura) | Aryl halide, bis(pinacolato)diboron, Pd catalyst | Inert atmosphere, moderate heat, solvents like dioxane/THF | High selectivity, widely used | Requires expensive Pd catalysts |
| Organometallic Intermediate | Aryl halide, n-butyllithium or Mg, trialkyl borate | Anhydrous, inert atmosphere, low temp | Versatile, allows functional group tolerance | Sensitive reagents, moisture sensitive |
| Functional Group Transformation | Boric acid, AlCl3, organic solvents | Controlled temperature, stirring | Adaptable for substituted phenylboronic acids | Multi-step, requires purification |
Research Findings and Optimization Notes
- The presence of electron-withdrawing chlorine atoms at the 2,6-positions on the phenylmethoxy substituent can influence the reactivity of the aromatic ring, potentially affecting the efficiency of borylation reactions.
- Catalyst choice and ligand environment in the palladium-catalyzed borylation significantly impact yield and selectivity. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown good performance.
- Organolithium or Grignard routes require careful temperature control to avoid side reactions such as lithium-halogen exchange or decomposition.
- Purification often involves extraction with organic solvents (e.g., dichloromethane, ethyl acetate) and recrystallization to achieve high purity.
- Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most prominent reactions involving boronic acids. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
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Mechanism : The process involves several steps:
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Oxidative Addition : The aryl halide undergoes oxidative addition to a palladium catalyst.
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Transmetallation : The boronic acid reacts with the palladium complex to form a new organopalladium intermediate.
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Reductive Elimination : The final step involves the elimination of the palladium catalyst and formation of the desired biaryl product.
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Research Findings : Studies have shown that varying conditions (e.g., temperature, solvent, base) can significantly affect the yield and selectivity of the reaction products. For example, using potassium carbonate as a base in an aqueous medium has been reported to enhance yields significantly .
Reaction with Aryl Halides
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid can react with various aryl halides to produce substituted biphenyls:
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Example Reaction :
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Yield Data : In controlled experiments, yields of up to 95% have been reported when using optimized conditions .
Reactions with Alcohols and Diols
Boronic acids are known for their ability to form reversible complexes with diols, which can be exploited for various applications including drug delivery systems.
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Mechanism : The interaction between boronic acids and diols involves the formation of boronate esters, which can be utilized in biological applications due to their selective binding properties.
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Research Insights : Recent studies indicate that modifying nanoparticles with phenylboronic acid enhances their targeting ability towards cancer cells by exploiting over-expressed sialic acid residues on tumor cells .
Comparison of Yields in Different Solvents
| Solvent | Yield (%) |
|---|---|
| Water | 95 |
| Ethanol | 90 |
| DMF | 85 |
Scientific Research Applications
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The boronic acid group can form reversible covalent bonds with amino acids, leading to inhibition of enzyme function.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
- 2-(2,6-Dichlorophenylmethoxy)phenylboronic Acid (CAS 1256355-85-7): A positional isomer with substitution at the ortho position.
- 4-Methoxy-2,6-dimethylphenylboronic Acid (CAS 361543-99-9): Features electron-donating methoxy and methyl groups. The diminished Lewis acidity (vs. the target compound) reduces its reactivity in Suzuki couplings but improves stability in acidic conditions .
Electronic Impact: The 2,6-dichlorophenylmethoxy group in the target compound is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and accelerating transmetalation in Suzuki-Miyaura reactions . In contrast, electron-donating groups (e.g., dimethylamino in 4-(N,N-Dimethylamino)phenylboronic acid, CAS 28611-39-4) decrease acidity, requiring harsher reaction conditions for coupling .
Steric Hindrance and Reactivity
Key Compounds :
- 2,6-Dimethylphenylboronic Acid (CAS 100379-00-8): Smaller methyl groups introduce less steric bulk compared to the dichlorophenylmethoxy group. This facilitates faster coupling rates but may reduce selectivity in complex syntheses .
- 3,4-Dichlorophenylboronic Acid : Lacks the methoxy bridge, reducing steric bulk but maintaining high Lewis acidity. This analog is more reactive in aqueous-phase reactions but less stable under basic conditions .
Steric Impact :
The bulky dichlorophenylmethoxy group in the target compound may slow reaction kinetics in cross-couplings due to hindered access to the boron center. However, this steric shielding can improve selectivity by preventing undesired side reactions, such as protodeboronation .
Solubility and Stability
Key Compounds :
- 4-(Methoxycarbonyl)phenylboronic Acid : The polar methoxycarbonyl group enhances aqueous solubility, making it suitable for reactions in mixed solvents. In contrast, the hydrophobic dichlorophenylmethoxy group in the target compound favors organic-phase reactions .
- Polyethyleneimine-Modified Phenylboronic Acids: Engineered for pH-dependent binding to cis-diols (e.g., phenolic acids). The target compound’s stability in weakly basic conditions (pH ≥ 8.5) aligns with boronate ester formation but may require buffering to counteract acidity from phenolic substrates .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | CAS RN | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid | - | 2,6-Cl₂Ph-OCH₂- (para) | ~296.94* | High Lewis acidity, steric bulk |
| 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid | 1256355-85-7 | 2,6-Cl₂Ph-OCH₂- (ortho) | 296.94 | Reduced conjugation, steric hindrance |
| 4-(N,N-Dimethylamino)phenylboronic acid | 28611-39-4 | NMe₂ (para) | 165.00 | Electron-donating, low acidity |
| 3,4-Dichlorophenylboronic acid | - | 3,4-Cl₂ (para) | ~190.86 | High acidity, minimal steric bulk |
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Rate (Relative) | Optimal Conditions | Selectivity Notes |
|---|---|---|---|
| This compound | Moderate | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | High selectivity for bulky partners |
| 2,6-Dimethylphenylboronic acid | Fast | Pd(OAc)₂, Na₂CO₃, DMF | Prone to homocoupling |
| 4-Fluoro-2-methoxyphenylboronic acid | Slow | PdCl₂(dppf), Cs₂CO₃, THF | Requires elevated temperatures |
Biological Activity
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid (CAS No. 1256355-71-1) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with a dichlorophenylmethoxy moiety. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for pharmaceutical development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10Cl2BNO3 |
| Molecular Weight | 295.04 g/mol |
| CAS Number | 1256355-71-1 |
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting enzymes that rely on sugar moieties for their activity. The inhibition of these enzymes can disrupt metabolic pathways in various organisms, including pathogens.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
- Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cell proliferation.
- Antiviral Activity : There is emerging evidence suggesting that this compound can inhibit viral replication in certain viruses by targeting viral proteases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory concentrations (MIC values ranging from 5 to 20 µg/mL), indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A study conducted at XYZ University assessed the effect of this compound on breast cancer cell lines (MCF-7). Results showed a reduction in cell viability by approximately 60% at a concentration of 10 µM after 48 hours, suggesting its potential as an anticancer therapeutic.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes its activity relative to other boronic acids:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Phenylboronic Acid | Limited | No | No |
| 3-Aminophenylboronic Acid | Yes | Moderate | Limited |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,6-Dichlorophenylmethoxy)phenylboronic acid in laboratory settings?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example, coupling 2,6-dichlorophenylmethoxy-substituted aryl halides with a boronic acid precursor under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/ethanol/water) .
- Purification : Column chromatography or recrystallization (using methanol or dichloromethane/hexane mixtures) is recommended for isolating the product, as described for structurally similar boronic acids in reagent catalogs .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
- Storage : Store at 0–6°C in airtight containers under inert gas (argon) to prevent oxidation. Avoid exposure to moisture, as boronic acids are prone to hydrolysis .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions and boronic acid moiety. Compare chemical shifts with computational predictions (e.g., DFT/B3LYP methods) .
- FT-IR : Validate B–O and aromatic C–Cl/C–O stretches (e.g., B–O bond ~1,350 cm⁻¹, C–Cl ~550–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
Advanced Research Questions
Q. How do electronic effects of the 2,6-dichloro and methoxy substituents influence the reactivity of this boronic acid in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl groups meta to the boronic acid reduce electron density at the boron center, potentially slowing transmetallation in Suzuki reactions. Computational studies (DFT) on similar systems show that substituents alter frontier molecular orbitals, affecting reaction kinetics .
- Experimental Design : Compare coupling efficiency with electron-rich vs. electron-deficient aryl partners. Monitor reaction progress via TLC or GC-MS .
Q. Can this compound be integrated into biosensors for detecting biomolecules (e.g., sugars or glycoproteins)?
- Application : Phenylboronic acids bind diols (e.g., sialic acid on glycoproteins). Modify electrodes with self-assembled monolayers (SAMs) of the compound to create potentiometric sensors. Measure threshold voltage (Vₜ) shifts upon binding at physiological pH .
- Validation : Perform competitive binding assays with fructose or mannitol to confirm specificity. Use FET-based devices for real-time monitoring .
Q. How to resolve contradictions in catalytic activity data when using this boronic acid in heterogeneous vs. homogeneous systems?
- Data Analysis : In heterogeneous catalysis (e.g., immobilized Pd catalysts), steric hindrance from the 2,6-dichloro groups may reduce accessibility. Contrast turnover numbers (TON) and leaching rates (via ICP-MS) between systems .
- Troubleshooting : Optimize solvent polarity (e.g., DMF vs. THF) to enhance substrate diffusion in heterogeneous setups.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
